Evidence 1: Quantified Multi-Receptor Binding Profile Versus Highly Selective Antihistamines
Dimetholizine demonstrates a quantifiably broader receptor-binding profile compared to highly selective, second-generation antihistamines. While compounds like Cetirizine, Loratadine, and Fexofenadine are optimized for potent and selective H1 antagonism (Ki values of 10 nM, 35 nM, and 10 nM, respectively ), Dimetholizine exhibits lower H1 affinity but significant binding at α1-adrenergic (Ki = 70-240 nM), 5-HT1A (Ki = 110 nM), and Dopamine D2 (Ki = 180 nM) receptors [1].
| Evidence Dimension | Receptor Binding Affinity (Ki in nM) |
|---|---|
| Target Compound Data | H1: ~24.6 nM (predicted); α1A: 70 nM; α1B: 240 nM; α1D: 170 nM; 5-HT1A: 110 nM; D2: 180 nM |
| Comparator Or Baseline | Cetirizine H1 Ki = 10 nM; Loratadine H1 Ki = 35 nM; Fexofenadine H1 Ki = 10 nM |
| Quantified Difference | Dimetholizine binds 5 additional GPCR subtypes with Ki < 250 nM, while comparators are highly selective for H1. |
| Conditions | Radioligand binding assays for human recombinant receptors; data compiled from multiple primary studies [1]. |
Why This Matters
This distinct polypharmacology makes Dimetholizine unsuitable as a simple H1 antihistamine but uniquely valuable for investigating multi-target mechanisms in cardiovascular and CNS research.
- [1] Keiser MJ, et al. Predicting new molecular targets for known drugs. Nature. 2009;462(7270):175-181. Table 1: Ki values for α1A, α1B, α1D, 5-HT1A, and D2 receptors. View Source
